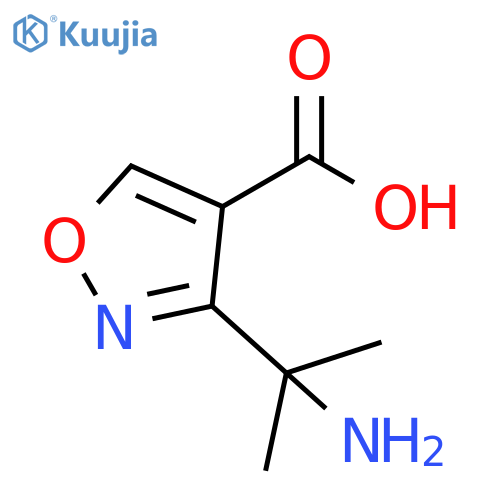

Cas no 1780000-37-4 (3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid)

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-Isoxazolecarboxylic acid, 3-(1-amino-1-methylethyl)-

- 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid

-

- MDL: MFCD31420705

- インチ: 1S/C7H10N2O3/c1-7(2,8)5-4(6(10)11)3-12-9-5/h3H,8H2,1-2H3,(H,10,11)

- InChIKey: JCPZDOJWCWDLFP-UHFFFAOYSA-N

- ほほえんだ: O1C=C(C(O)=O)C(C(N)(C)C)=N1

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-214816-0.5g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 0.5g |

$877.0 | 2023-09-16 | ||

| Enamine | EN300-214816-10.0g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 10.0g |

$3929.0 | 2023-02-22 | ||

| Enamine | EN300-214816-2.5g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 2.5g |

$1791.0 | 2023-09-16 | ||

| Enamine | EN300-214816-0.05g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 0.05g |

$768.0 | 2023-09-16 | ||

| Enamine | EN300-214816-1g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 1g |

$914.0 | 2023-09-16 | ||

| Enamine | EN300-214816-5g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 5g |

$2650.0 | 2023-09-16 | ||

| Enamine | EN300-214816-0.1g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 0.1g |

$804.0 | 2023-09-16 | ||

| Enamine | EN300-214816-5.0g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 5.0g |

$2650.0 | 2023-02-22 | ||

| Enamine | EN300-214816-0.25g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 0.25g |

$840.0 | 2023-09-16 | ||

| Enamine | EN300-214816-1.0g |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid |

1780000-37-4 | 1.0g |

$914.0 | 2023-02-22 |

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid 関連文献

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

9. Back matter

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acidに関する追加情報

Comprehensive Overview of 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 1780000-37-4)

The compound 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid (CAS No. 1780000-37-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring an oxazole ring and a carboxylic acid functional group, makes it a versatile intermediate in synthetic chemistry. Researchers are particularly interested in its potential applications in drug discovery, given its ability to act as a building block for more complex molecules. The presence of the amino group further enhances its reactivity, enabling it to participate in a wide range of chemical transformations.

In recent years, the demand for heterocyclic compounds like 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid has surged due to their role in developing novel therapeutics. This compound is often explored in the context of small-molecule inhibitors and bioconjugation, areas that are currently trending in biomedical research. Its CAS No. 1780000-37-4 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. The compound’s stability under various conditions also makes it a reliable candidate for industrial-scale synthesis.

One of the most frequently asked questions about 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid revolves around its solubility and compatibility with common solvents. Studies indicate that it exhibits moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) and methanol, which is advantageous for laboratory applications. Additionally, its carboxylic acid moiety allows for easy derivatization, a feature highly valued in medicinal chemistry for creating prodrugs or enhancing bioavailability. These properties align with the growing interest in green chemistry and sustainable synthesis methods.

The synthesis of 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid typically involves multi-step reactions, including cyclization and amination processes. Recent advancements in catalytic methods have improved the yield and purity of this compound, addressing one of the key challenges in its production. Researchers are also investigating its potential as a ligand in metal-organic frameworks (MOFs), a hot topic in materials science. This interdisciplinary appeal underscores the compound’s relevance in both academic and industrial settings.

From a commercial perspective, CAS No. 1780000-37-4 is listed in several chemical catalogs as a high-purity reference standard. Its pricing and availability are often discussed in forums dedicated to chemical procurement, reflecting its niche but growing market. Quality control protocols, such as HPLC and NMR spectroscopy, are routinely employed to verify its identity and purity, ensuring compliance with stringent regulatory standards. These measures are critical for applications in preclinical studies and API development.

In summary, 3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid represents a fascinating intersection of chemistry and innovation. Its structural features and functional groups make it a valuable asset in drug design, while its commercial and regulatory profiles highlight its practical significance. As research continues to uncover new applications, this compound is poised to remain a focal point in the evolving landscape of specialty chemicals.

1780000-37-4 (3-(2-aminopropan-2-yl)-1,2-oxazole-4-carboxylic acid) 関連製品

- 1021255-61-7(N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)

- 1865981-28-7(3-(Aminomethyl)-4-methylheptanoic acid)

- 2171138-93-3((2R)-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}butanoic acid)

- 1805845-97-9(2-(3-Chloropropanoyl)-4-(difluoromethyl)mandelic acid)

- 26988-88-5(2-Amino-5-(1H-indol-3-yl)pentanoic acid)

- 5437-25-2(2,6-Dimercaptopurine)

- 681225-64-9(N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}acetamide)

- 1980049-92-0(3-Nitro-2-(2,2,3,3-tetrafluoropropoxy)pyridine)

- 1804908-83-5(2-Bromo-4-fluoro-6-hydroxybenzylamine)

- 2228730-95-6(3-fluoro-3-5-(trifluoromethyl)pyridin-2-ylpropan-1-amine)